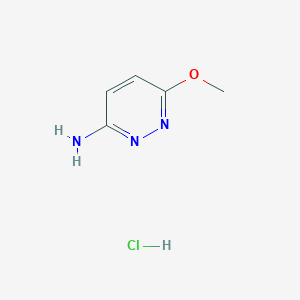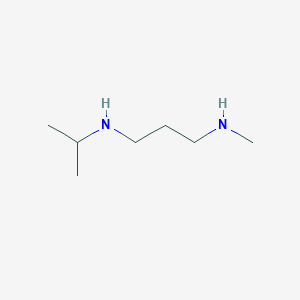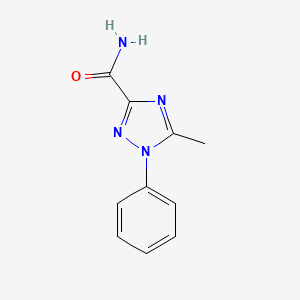
4-(5-Acetyl-2-thienyl)benzonitrile
Vue d'ensemble
Description
“4-(5-Acetyl-2-thienyl)benzonitrile” is a chemical compound with the molecular formula C13H9NOS and a molecular weight of 227.28 . It is used in various fields including organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
The synthesis of “this compound” involves reaction conditions with potassium acetate and {1,3-bis (2,6-diethylaniline)acenaphthylenyl-4,5-imidazolium-2-ylidene}PdCl 2 - (pyridine) in N,N-dimethyl acetamide at 130℃ for 12 hours in an inert atmosphere within a sealed tube .Applications De Recherche Scientifique
Antimicrobial Activity
- Kumar et al. (2022) investigated the synthesis and antimicrobial activity of derivatives including benzonitrile compounds. Their study highlighted the potential of these compounds in combating bacterial and fungal infections (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
Polymerization Activators
- Kütahya et al. (2017) reported the use of thienothiophene derivatives, related to benzonitrile, in photoinduced metal-free atom transfer radical polymerization, highlighting their efficiency in activating and deactivating polymerization (Kütahya et al., 2017).
Antitumor Activity
- Bera et al. (2021) synthesized a benzonitrile derivative and investigated its antitumor activity against U937 cancer cells, providing insights into its potential as a therapeutic agent (Bera et al., 2021).
Radical Reaction Research
- Min et al. (1979) explored the radical reaction of acetone with aromatic compounds including benzonitrile, contributing to the understanding of electrophilic properties in chemical reactions (Min, Aksenov, Vinogradov, & Nikishin, 1979).
Electrolyte Additive in Batteries
- Huang et al. (2014) utilized 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium-ion batteries, demonstrating its impact on improving battery stability and capacity (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).
Cycloaddition Reactions
- Lukevics et al. (1999) investigated the cycloaddition reactions of nitrile oxides to thiophene derivatives, adding to the knowledge of organic synthesis and reaction mechanisms (Lukevics et al., 1999).
Synthesis of Isoxazoles
- Nunno and Scilimati (1987) synthesized 3-aryl-4, 5-dihydro-5-hydroxy-1,2-oxazoles using benzonitrile oxides, contributing to the field of heterocyclic chemistry (Nunno & Scilimati, 1987).
Cancer Treatment Research
- Pilon et al. (2020) synthesized Iron(II)-Cyclopentadienyl compounds including benzonitrile derivatives, demonstrating strong activity against colorectal and breast cancer cells (Pilon et al., 2020).
Propriétés
IUPAC Name |
4-(5-acetylthiophen-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c1-9(15)12-6-7-13(16-12)11-4-2-10(8-14)3-5-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAAEYTWXCCAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)






![Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B3106511.png)





![1-[(2-Fluorophenyl)methyl]-3-methylurea](/img/structure/B3106577.png)
